
Ácido 21-carboxílico de corticosterona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Corticosterone 21-Carboxylic Acid is a derivative of corticosterone .
Synthesis Analysis
The synthesis of corticosteroids like Corticosterone 21-Carboxylic Acid involves complex biochemical pathways. The protein precipitation of serum samples is achieved via adding acetonitrile, while the derivatization of endogenous steroid hormones in serum samples after protein precipitation is performed using 2-hydrazinopyridine as a derivatization reagent .Molecular Structure Analysis
The molecular formula of Corticosterone 21-Carboxylic Acid is C21H28O5 . The structure of a carboxylic acid contains a hydroxyl group attached to a carbonyl carbon . Due to the electronegativity of the oxygen atom, this functional group can undergo ionization and discharge a proton .Chemical Reactions Analysis
The α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction. These compounds can be converted into amines using the Schmidt reaction. A carboxylic acid can be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The general formula of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .Mecanismo De Acción
Target of Action
Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Its primary targets include the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
Corticosterone 21-Carboxylic Acid interacts with its targets by acting as a substrate for the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This interaction leads to changes in the regulation of energy, immune reactions, and stress responses .
Biochemical Pathways
Corticosterone 21-Carboxylic Acid affects the steroidogenic pathway, which is a series of biochemical reactions that produce steroids from cholesterol . It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . Under PPAR activation, the classic reductive metabolic pathway of corticosterone is suppressed, and an alternative oxidative pathway is uncovered that leads to the sequential oxidation on carbon 21 resulting in HDOPA .
Pharmacokinetics
It is known that corticosterone, the parent compound, has modest but significant activities as a mineralocorticoid and a glucocorticoid
Result of Action
It is known that corticosterone, the parent compound, is involved in the regulation of energy, immune reactions, and stress responses
Action Environment
The action, efficacy, and stability of Corticosterone 21-Carboxylic Acid can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has several advantages. The hormone is relatively easy to synthesize, and can be used to study a variety of physiological processes. In addition, Corticosterone 21-Carboxylic Acid is a relatively stable molecule and can be stored for long periods of time without degradation. However, there are some limitations to its use. The hormone is not very soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, the hormone is not very stable in the presence of light or heat, and must be stored in a dark, cool environment.
Direcciones Futuras
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has the potential to provide insight into a variety of physiological processes. Future research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of energy metabolism and stress response. In addition, research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of the immune system and inflammation. Finally, research could focus on the potential therapeutic applications of Corticosterone 21-Carboxylic Acid, such as its use in the treatment of stress-related disorders.
Métodos De Síntesis
Corticosterone 21-Carboxylic Acid is synthesized in the adrenal cortex by the enzyme 21-hydroxylase. The enzyme is encoded by the CYP21A2 gene and catalyzes the conversion of progesterone to Corticosterone 21-Carboxylic Acid. The reaction is a two-step process that involves the hydroxylation of progesterone at the 21-position followed by the cleavage of the side chain. The reaction is catalyzed by two different forms of 21-hydroxylase, CYP21A1 and CYP21A2.
Aplicaciones Científicas De Investigación
Efectos neuroprotectores
El 21-glucósido de corticosterona, un producto de bioconversión de la corticosterona, ha demostrado tener mayores efectos neuroprotectores contra la muerte celular inducida por H2O2 y las especies reactivas de oxígeno (ROS) en comparación con la corticosterona . Esto sugiere que la glucosilación de la corticosterona podría usarse potencialmente para desarrollar nuevos agentes neuroprotectores .
Investigación sobre la esteroidogénesis
La corticosterona juega un papel fundamental en el proceso de esteroidogénesis, que es el proceso mediante el cual se sintetizan los esteroides . Comprender el complejo proceso de esteroidogénesis involucrado en la biosíntesis de cortisol y aldosterona puede proporcionar información crucial sobre la fisiopatología de los trastornos adrenales .
Estudios sobre la disfunción de la corteza suprarrenal
La corticosterona participa en la regulación de varios procesos fisiológicos, incluido el metabolismo, la respuesta inmunitaria y la respuesta al estrés . Por lo tanto, se puede utilizar en la investigación para comprender la disfunción de la corteza suprarrenal e informar el desarrollo de terapias dirigidas para aliviar los síntomas asociados .
Estudios sobre la capacidad antioxidante
Las dosis altas de corticosterona pueden ser dañinas, pero se ha demostrado que el ácido ascórbico (Asc) protege la médula ósea de la acción citotóxica de la corticosterona elevada transitoriamente . Esto sugiere que Asc podría usarse potencialmente como un antioxidante contra las ROS producidas por la exposición a rayos X y corticosterona .
Investigación sobre la disrupción endocrina
Los disruptores endocrinos, como los ftalatos, los bisfenoles y los pesticidas, afectan el desarrollo de la corteza suprarrenal o la esteroidogénesis, lo que provoca la disfunción de la corteza suprarrenal . La corticosterona se puede utilizar en la investigación para comprender los efectos de estos disruptores endocrinos
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Corticosterone 21-Carboxylic Acid involves the conversion of Corticosterone to Corticosterone 21-Propionate, followed by hydrolysis to obtain Corticosterone 21-Carboxylic Acid.", "Starting Materials": [ "Corticosterone", "Propionic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Corticosterone is reacted with propionic anhydride and pyridine in methanol to obtain Corticosterone 21-Propionate.", "Step 2: Corticosterone 21-Propionate is then hydrolyzed using sodium hydroxide in methanol to obtain Corticosterone 21-Carboxylic Acid.", "Step 3: The product is then extracted using diethyl ether and purified using hydrochloric acid." ] } | |
Número CAS |
33762-00-4 |
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.45 |
Nombre IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
Clave InChI |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Sinónimos |
(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




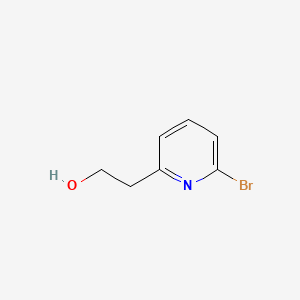

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

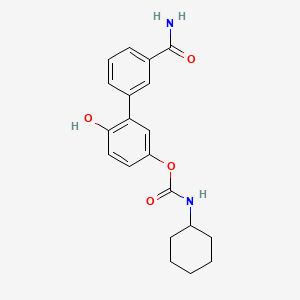

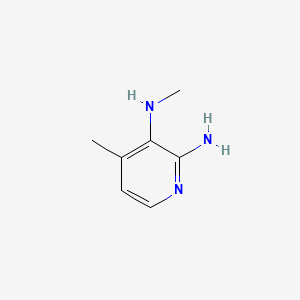
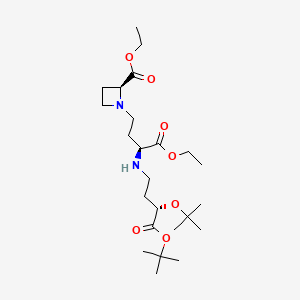
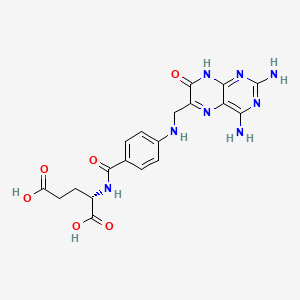
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)